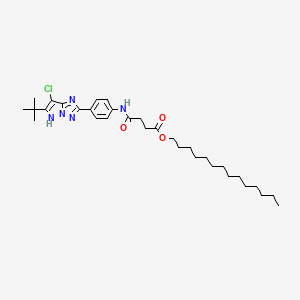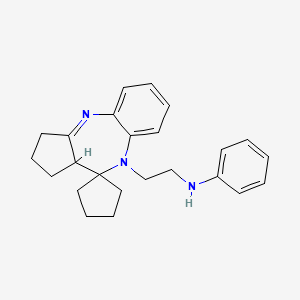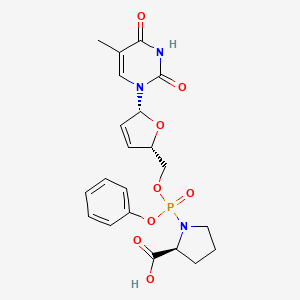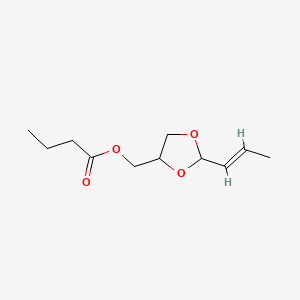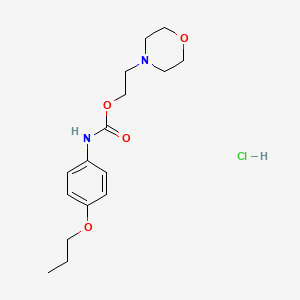
Calystegine B2, N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calystegine B2, N-methyl-: is a member of the calystegine family, which are polyhydroxylated nortropane alkaloids. These compounds are known for their potent inhibitory effects on glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Calystegine B2, N-methyl- is particularly notable for its specificity and potency as an inhibitor of certain glycosidases, making it a compound of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Calystegine B2, N-methyl- typically involves several key steps. One method includes the use of an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction to construct the cycloheptanone core. This reaction involves the use of a Z-vinyl iodide and an aldehyde, which are derived from carbohydrate starting materials . Another method involves a chiral pool synthesis, utilizing D-glucose or L-arabinose derivatives as starting materials. Key steps in this synthesis include an ultrasound-assisted Zn-mediated tandem ring opening reaction followed by a Grubbs’ catalyst-mediated ring closure metathesis reaction .
Industrial Production Methods: While specific industrial production methods for Calystegine B2, N-methyl- are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of carbohydrate starting materials and efficient catalytic reactions makes these methods potentially scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Calystegine B2, N-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for different research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Applications De Recherche Scientifique
Calystegine B2, N-methyl- has a wide range of scientific research applications:
Mécanisme D'action
Calystegine B2, N-methyl- exerts its effects primarily through competitive inhibition of glycosidases. It binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds in carbohydrates. The molecular targets include beta-glucosidase and alpha-galactosidase, among others. The binding involves favorable van der Waals interactions and hydrogen bonding with key amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
- Calystegine A3
- Calystegine B1
- Calystegine B3
- Calystegine C1
Comparison: Calystegine B2, N-methyl- is unique in its specificity and potency as a glycosidase inhibitor. While other calystegines also inhibit glycosidases, Calystegine B2, N-methyl- has been shown to have a higher affinity for certain enzymes, such as alpha-galactosidase, compared to its non-methylated counterparts . This specificity makes it a valuable tool in both research and potential therapeutic applications.
Propriétés
Numéro CAS |
184045-65-6 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(1R,2S,3R,4S)-8-methyl-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H15NO4/c1-9-4-2-3-8(9,13)7(12)6(11)5(4)10/h4-7,10-13H,2-3H2,1H3/t4?,5-,6+,7-,8+/m0/s1 |
Clé InChI |
GZDWTPRPLBRISA-YMSFOUKASA-N |
SMILES isomérique |
CN1C2CC[C@]1([C@H]([C@@H]([C@H]2O)O)O)O |
SMILES canonique |
CN1C2CCC1(C(C(C2O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


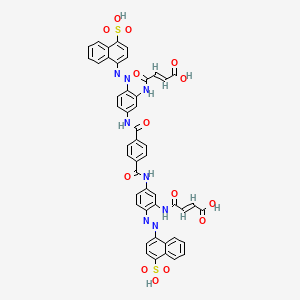



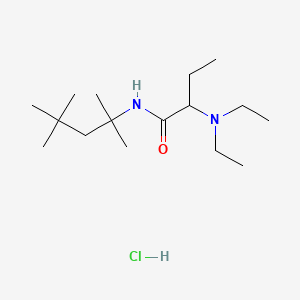
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
